molecular formula C10H10F3NO3 B8444827 6-{[(1,1,1-Trifluoropropan-2-yl)oxy]methyl}pyridine-3-carboxylic acid

6-{[(1,1,1-Trifluoropropan-2-yl)oxy]methyl}pyridine-3-carboxylic acid

Cat. No.: B8444827
M. Wt: 249.19 g/mol
InChI Key: ZUKLSZHWVWKONH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-{[(1,1,1-Trifluoropropan-2-yl)oxy]methyl}pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C10H10F3NO3 and its molecular weight is 249.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

6-(1,1,1-trifluoropropan-2-yloxymethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H10F3NO3/c1-6(10(11,12)13)17-5-8-3-2-7(4-14-8)9(15)16/h2-4,6H,5H2,1H3,(H,15,16)

InChI Key

ZUKLSZHWVWKONH-UHFFFAOYSA-N

Canonical SMILES

CC(C(F)(F)F)OCC1=NC=C(C=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1,1,1-Trifluoropropan-2-ol (0.406 mL, 4.483 mmol) was added drop wise to a suspension of sodium hydride (60% in mineral oil) (0.239 g, 5.977 mmol) in dry THF (20 mL) at 0 C. The mixture was stirred at 0 C for 15 minutes. A solution of methyl 6-(methanesulfonyloxy)methyl]pyridine-3-carboxylate (Intermediate 189, 0.733 g, 2.989 mmol) in THF (10 mL) was added drop wise. The reaction mixture was stirred at 0 C for 30 minutes and room temperature for 3 days. The reaction mixture was quenched with water (10 mL) and diluted with EtOAc (30 mL). The phases were separated, and the organic phase was extracted with a saturated aqueous solution of sodium bicarbonate (3×15 mL). The aqueous extracts were combined, washed with EtOAc (1×10 mL). The organic phase was discarded and the aqueous phase was acidified to pH 4 using 2N HCl and extracted with EtOAc (3×30 mL). The organic extracts were combined, dried over sodium sulfate, filtered and evaporated to provide a brown crude residue. The crude material was purified by flash chromatography (DCM:MeOH 98:2) to afford the title compound as a beige solid (0.345 g, 46%). Method B HPLC-MS: MH+ requires m/z=250 Found: m/z=250, Rt=1.61 min (89%).
Quantity
0.406 mL
Type
reactant
Reaction Step One
Quantity
0.239 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.733 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
46%

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